molecular formula C7H6N4 B1425982 Pyrido[3,4-B]pyrazin-5-amine CAS No. 859295-23-1

Pyrido[3,4-B]pyrazin-5-amine

Cat. No. B1425982
CAS RN: 859295-23-1
M. Wt: 146.15 g/mol
InChI Key: YVOLUPPVPQLTHT-UHFFFAOYSA-N
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Description

Pyrido[3,4-B]pyrazin-5-amine, also known as PP5, is a heterocyclic compound that belongs to the pyridopyrazine family. It is a nitrogen-containing compound with a molecular weight of 146.15 .


Synthesis Analysis

Pyrrolopyrazine derivatives, which include this compound, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific example of a synthetic route is the one-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo [1,2-a] pyrazine” derivatives, which involves the formation of a domino imine, intramolecular annulation, and then “Ugi-azide reaction” .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine and a pyrazine ring . It contains a total of 31 bonds, including 19 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 imine (aromatic), 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not clearly documented, pyrrolopyrazine derivatives, which include this compound, have been synthesized through various chemical reactions such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 187-188°C . It has a molecular weight of 146.15 .

Scientific Research Applications

Optoelectronic Material Development

Pyrido[3,4-b]pyrazine-based molecules have been explored for their applications in optoelectronic materials. Researchers designed molecules with tunable opto-electrochemical properties, showing potential as blue-red emitting materials. These materials exhibit features like aggregation-induced emission (AIE), high thermal stability, and low band gaps, making them suitable for organic electronics. The relationship between their geometric structure and optoelectronic properties has been studied in depth, indicating their utility in devices like organic light-emitting diodes (OLEDs) and solar cells (Kapse et al., 2022).

Fluorescent Material Synthesis

Another application lies in the synthesis of fluorescent materials. Pyrido[3,4-b]pyrazine amine derivatives have been synthesized and characterized for their unique emission properties. These materials show promise in the blue-orange fluorescence spectrum, applicable in various fields such as bioimaging, sensors, and display technologies. The synthesis process often involves palladium-catalyzed Buchwald–Hartwig coupling reactions, underscoring the molecule's versatility (Mahadik et al., 2021).

Antimicrobial and Antioxidant Activities

Pyrido[3,4-b]pyrazin-5-amine derivatives have shown promising antimicrobial and antioxidant activities. New indole analogs containing this compound structures were synthesized and demonstrated significant antibacterial, antifungal, and radical scavenging activities. This highlights the molecule's potential in pharmaceutical research and drug development (Saundane et al., 2013).

Synthesis of Peptidomimetics

This compound is also a precursor in the synthesis of peptidomimetics. Researchers have developed efficient methods for synthesizing 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics, which are compounds mimicking peptides' biological activities. These peptidomimetics are valuable in medicinal chemistry for drug discovery and development (Biitseva et al., 2015).

Exploration in Cancer Research

In cancer research, certain this compound derivatives have demonstrated activity against experimental neoplasms. Studies have shown these compounds can inhibit mitosis in cancer cells, suggesting their potential as anticancer agents. The effectiveness against leukemia and colon cancer cells highlights their promise in oncological research (Wheeler et al., 1982).

Safety and Hazards

The safety information for Pyrido[3,4-B]pyrazin-5-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While the future directions for Pyrido[3,4-B]pyrazin-5-amine are not explicitly stated, pyrrolopyrazine derivatives, which include this compound, have been highlighted as attractive scaffolds for drug discovery research . The synthetic methods and biological activities of these derivatives could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mechanism of Action

Target of Action

Pyrido[3,4-B]pyrazin-5-amine, also known as PP5, is a heterocyclic compound that belongs to the pyridopyrazine family.

Mode of Action

For instance, some derivatives have shown kinase inhibitory activity , suggesting that they may interact with their targets by inhibiting the phosphorylation process, a key mechanism in cell signaling.

Biochemical Pathways

These could include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase signaling .

properties

IUPAC Name

pyrido[3,4-b]pyrazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOLUPPVPQLTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NC=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

859295-23-1
Record name pyrido[3,4-b]pyrazin-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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